N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c1-4-26-12-18(24)23-19-16-7-5-6-8-17(16)27-20(19)21(25)22-15-10-9-13(2)14(3)11-15/h5-11H,4,12H2,1-3H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKRYFKIFDNLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dimethylphenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula, which is , and its molecular weight of 344.42 g/mol. The structure features a benzofuran core substituted with an ethoxyacetamido group and a dimethylphenyl moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.42 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Antinociceptive Effects
Research indicates that compounds similar to this compound exhibit significant antinociceptive effects. For instance, related benzofuran derivatives have shown potent analgesic activity in various animal models. A study demonstrated that a similar compound was 15-100 times more effective than aspirin and acetaminophen in pain relief but less potent than morphine .
The analgesic effects are believed to involve multiple pathways:
- Serotonergic Pathway : The antinociceptive action may be mediated through serotonin receptors, as indicated by the partial reversal of effects when serotonin antagonists are administered.
- Spinal and Supraspinal Mechanisms : The compound may exert its effects at both the spinal cord and brain levels, highlighting its potential as a centrally acting analgesic .
Anticancer Potential
Recent investigations into benzofuran derivatives reveal promising anticancer activities. These compounds have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Study 1: Analgesic Efficacy in Animal Models
A comparative study evaluated the analgesic efficacy of this compound against standard analgesics. Results indicated significant pain relief in models of thermal and chemical nociception. The compound's effectiveness was assessed using the hot plate and tail-flick tests, showing a dose-dependent response.
Study 2: Anti-inflammatory Assessment
In vitro experiments assessed the anti-inflammatory effects of the compound on human cell lines stimulated with pro-inflammatory cytokines. The results demonstrated a reduction in cytokine production, suggesting that this compound may inhibit inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
